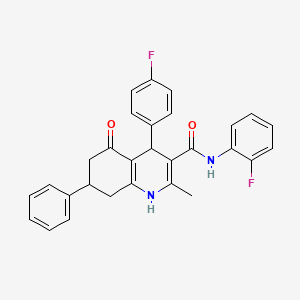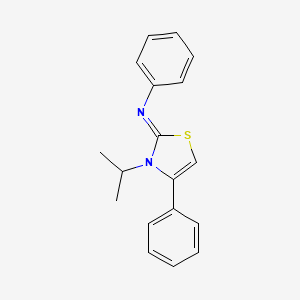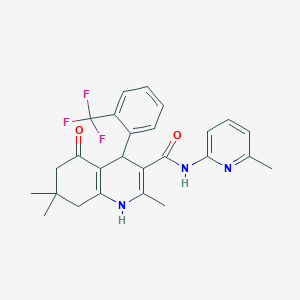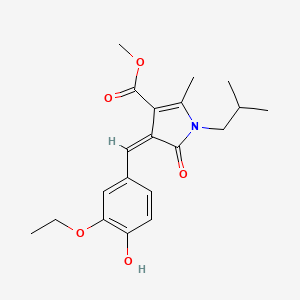
N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Condensation Reaction: The initial step often involves a condensation reaction between the aniline and benzaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.
Fluorination: Introduction of fluorine atoms is achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves amidation to introduce the carboxamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with hydroxyl or amine groups.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential as an enzyme inhibitor. It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents due to its ability to interact with specific molecular targets.
Industry
Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its fluorinated aromatic rings enhance its stability and bioavailability, making it a valuable component in drug design.
作用机制
The mechanism of action of N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, contributing to its potency.
相似化合物的比较
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- 2-Fluoro-4-phenylquinoline
- 4-(4-Fluorophenyl)-2-methylquinoline
Uniqueness
Compared to similar compounds, N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide stands out due to its multi-functional groups and complex structure. The presence of multiple fluorine atoms and the quinoline core provide unique chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C29H24F2N2O2 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24F2N2O2/c1-17-26(29(35)33-23-10-6-5-9-22(23)31)27(19-11-13-21(30)14-12-19)28-24(32-17)15-20(16-25(28)34)18-7-3-2-4-8-18/h2-14,20,27,32H,15-16H2,1H3,(H,33,35) |
InChI 键 |
QPQHNPDJSFCADC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646858.png)

![(5E)-5-({3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646863.png)

![5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11646872.png)
![4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride](/img/structure/B11646874.png)
![4-chloro-N-{6-methoxy-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11646876.png)
![ethyl (2Z)-2-(3-ethoxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11646887.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B11646894.png)
![ethyl 2-{[(2E)-2-cyano-3-phenylprop-2-enoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11646898.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-ethoxybenzylidene)propanehydrazide](/img/structure/B11646926.png)
![(5E)-1-(4-methoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11646933.png)
![11-(4-hydroxy-3-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11646939.png)
